Cerivastatin

概要

説明

Synthesis Analysis

Cerivastatin is a pure synthetic drug, produced to create a more potent inhibitor of HMG-CoA reductase . It was the most potent inhibitor with an inhibitory constant of 0.5 µg/L, which made it already effective at a low dose .

Molecular Structure Analysis

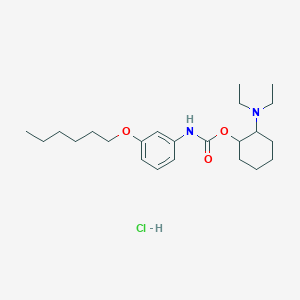

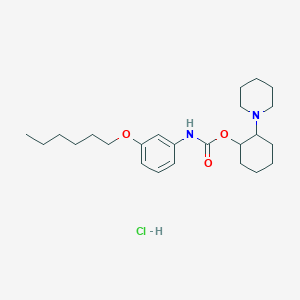

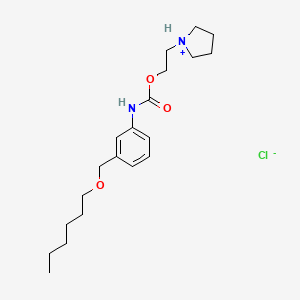

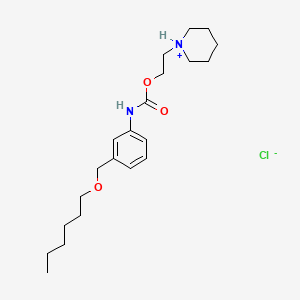

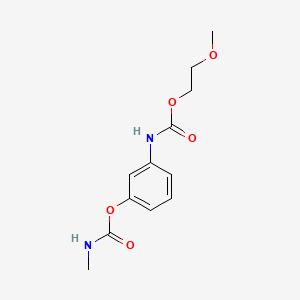

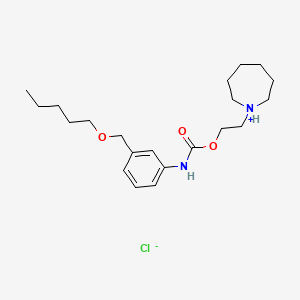

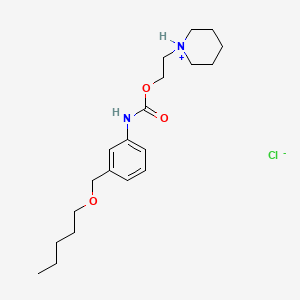

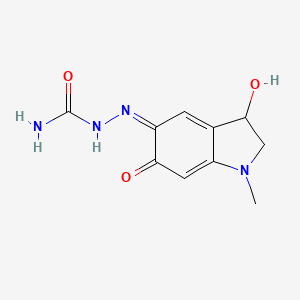

Cerivastatin consists of a fluorophenyl linked to a pyridine. The pyridine has two isopropyl groups, one methoxy group and a dihydroxyheptanoic acid side chain . The dihydroxyheptanoic acid group is the functional part of the molecule .

Chemical Reactions Analysis

Cerivastatin acts in the liver by inhibiting an enzyme early in the pathway for cholesterol synthesis, 3‐hydroxy‐3‐methyl‐glutarylcoenzyme A reductase (HMG CoA reductase) . This enzyme irreversibly converts HMG CoA to mevalonate .

Physical And Chemical Properties Analysis

The mean absolute oral bioavailability of Cerivastatin is 60% (range 39 - 101%) . More than 99% of the circulating drug is bound to plasma proteins (80% to albumin) .

科学的研究の応用

Cardiovascular Disease Management

Cerivastatin is primarily used in the management of hyperlipidemia —specifically for reducing high levels of low-density lipoprotein cholesterol (LDL-C). Its efficacy in lowering cholesterol levels is well-documented, and it plays a significant role in the prevention of cardiovascular diseases (CVD) by mitigating risk factors associated with atherosclerosis .

Pharmacological Research

In pharmacological studies, Cerivastatin’s differences and similarities with other statins are of interest. Research into its pharmacokinetics and pharmacodynamics provides insights into its potent lipid-lowering activity, which is several times stronger than other statins . This potency also informs the understanding of dose-related efficacy and adverse effects.

Oncology

Recent studies have explored the use of Cerivastatin in cancer therapy. It has been found to synergize with the MEK inhibitor trametinib, enhancing its efficacy in the treatment of uveal melanoma . This combination has shown promise in vitro and in vivo, particularly in cell lines with certain genetic mutations .

Musculoskeletal Side Effects Investigation

Cerivastatin has been associated with myopathy and rhabdomyolysis, albeit rarely. Research into these adverse effects contributes to a broader understanding of statin-induced musculoskeletal side effects, their mechanisms, and how to mitigate them .

Metabolic Syndrome and Diabetes

While the occurrence is rare and controversial, there is research interest in the potential association between statin use, including Cerivastatin, and the onset of diabetes. Investigating this relationship is crucial for developing safer cholesterol-lowering therapies .

Hepatic Function Studies

Cerivastatin, like other statins, has been implicated in hepatic toxicity. However, studies have shown that abnormal liver function occurs similarly in statin- and placebo-treated patients. This has led to changes in monitoring recommendations by the FDA, which is a significant development in the clinical use of statins .

Combination Therapies

Combining Cerivastatin with other compounds, such as ezetimibe or PCSK9 inhibitors, has been researched for additional benefits in treating hypercholesterolemia. These studies are crucial for developing more effective combination therapies .

Clinical Outcomes and Guidelines

Cerivastatin’s role in achieving target LDL-cholesterol levels as per guidelines (e.g., US National Cholesterol Education Program) is another area of application. Clinical trials and outcome studies help refine treatment protocols and dosing regimens to maximize benefits for patients .

作用機序

Target of Action

Cerivastatin primarily targets the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , a hepatic enzyme responsible for converting HMG-CoA to mevalonate . This enzyme plays a crucial role in the biosynthesis of cholesterol, a vital component for maintaining cell wall integrity and serving as a precursor to corticosteroids and sex hormones .

Mode of Action

Cerivastatin acts by competitively inhibiting the HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, a key step in the mevalonate pathway that leads to the production of cholesterol . As a result, there is a decrease in cholesterol in hepatic cells, leading to the upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Biochemical Pathways

The action of cerivastatin affects the mevalonate pathway , which is responsible for the biosynthesis of cholesterol . Cerivastatin is subject to two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety leading to the metabolite M-1 (catalyzed by cytochrome P450 (CYP) 2C8 and CYP3A4) and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent leading to the metabolite M-23 (catalyzed by CYP2C8) .

Pharmacokinetics

Cerivastatin is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The mean absolute oral bioavailability of cerivastatin is 60% due to presystemic first-pass effects . Cerivastatin is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue . Cerivastatin is exclusively cleared via metabolism, with no unchanged drug excreted . Approximately 70% of the administered dose is excreted as metabolites in the feces, and 30% in the urine .

Result of Action

The primary result of cerivastatin’s action is the reduction of elevated total and LDL cholesterol levels in patients with primary hypercholesterolemia and mixed dyslipidemia . This reduction in cholesterol levels is achieved through the inhibition of HMG-CoA reductase, leading to a decrease in cholesterol synthesis . In clinical trials, cerivastatin has been shown to reduce LDL-cholesterol levels by 23.9 to 58.4% .

Action Environment

The action of cerivastatin can be influenced by various environmental factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects on the action of cerivastatin . It’s important to note that cerivastatin was withdrawn from the market due to reports of fatal rhabdomyolysis, a severe adverse reaction from this cholesterol-lowering product .

Safety and Hazards

Cerivastatin was withdrawn from the market due to reports of fatal rhabdomyolysis, a severe adverse reaction from this cholesterol-lowering product . During postmarketing surveillance, 52 deaths were reported in patients using cerivastatin, mainly from rhabdomyolysis and its resultant kidney failure .

将来の方向性

特性

IUPAC Name |

(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEERZIQQUAZTOL-ANMDKAQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022786 | |

| Record name | Cerivastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Highly solubility | |

| Record name | Cerivastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Cerivastatin competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the hepatic enzyme responsible for converting HMG-CoA to mevalonate. As mevalonate is a precursor of sterols such as cholesterol, this results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation., When statins are administered with fibrates or niacin, the myopathy is probably caused by an enhanced inhibition of skeletal muscle sterol synthesis (a pharmacodynamic interaction). /Statins/, Statins are antilipemic agents that competitively inhibit hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, an early precursor of cholesterol. These agents are structurally similar to HMG-CoA and produce selective, reversible, competitive inhibition of HMG-CoA reductase. The high affinity of statins for HMG-CoA reductase may result from their binding to 2 separate sites on the enzyme. /HMG-CoA reductase inhibitors/ | |

| Record name | Cerivastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CERIVASTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Cerivastatin | |

CAS RN |

145599-86-6 | |

| Record name | Cerivastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145599-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerivastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145599866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerivastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cerivastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERIVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM91H2KS67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CERIVASTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。